Welcome to the BenchChem Online Store!
molecular formula C12H13B B1443352 7-Bromo-2-isopropyl-1H-indene CAS No. 940884-86-6

7-Bromo-2-isopropyl-1H-indene

Cat. No. B1443352
M. Wt: 237.13 g/mol
InChI Key: UPYYOTKNVMQERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446216B2

Procedure details

To a solution of 73.4 g (0.29 mol) of 4-bromo-2-isopropylindan-1-one in 530 ml of a mixture of THF-methanol (2:1, vol.), 22.0 g (0.58 mol) of NaBH4 was added in small portions while vigorously stirring for 2 h at 0° C. This mixture was stirred for 12 h at room temperature and then added to 600 ml of cold water. The organic layer was separated, the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The residue was dissolved in 1500 ml of toluene, and 2.0 g of p-TosOH was added. The resulting solution was refluxed for 2 h using a Dean-Stark trap to remove the water formed, and then it was passed through a short Silica Gel 60 column (40-63 um, d 100 mm, l 80 mm, eluent: hexanes). This column was additionally washed with 250 ml of toluene. The combined organic fractions were evaporated to dryness. The product was isolated by vacuum distillation (bp 128-132° C./4 mm Hg). Yield 57.8 g (84%).
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
530 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH:12]([CH3:14])[CH3:13])[C:6]2=O.C1COCC1.CO.[BH4-].[Na+]>O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH:12]([CH3:14])[CH3:13])=[CH:6]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
73.4 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC=C1)=O)C(C)C
Name
THF methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.CO
Name
Quantity
22 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
mixture
Quantity
530 mL
Type
solvent
Smiles
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 12 h at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1500 ml of toluene
ADDITION
Type
ADDITION
Details
2.0 g of p-TosOH was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
This column was additionally washed with 250 ml of toluene
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum distillation (bp 128-132° C./4 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC=C2C=C(CC12)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.